2-Ethylhexane-1,3-diamine

Description

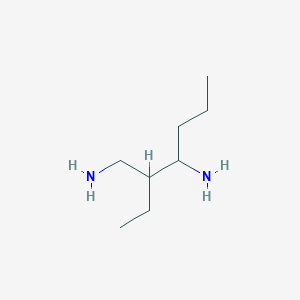

Structure

3D Structure

Properties

CAS No. |

10157-78-5 |

|---|---|

Molecular Formula |

C8H20N2 |

Molecular Weight |

144.26 g/mol |

IUPAC Name |

2-ethylhexane-1,3-diamine |

InChI |

InChI=1S/C8H20N2/c1-3-5-8(10)7(4-2)6-9/h7-8H,3-6,9-10H2,1-2H3 |

InChI Key |

DIKQYXQNRSMPGZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C(CC)CN)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethylhexane 1,3 Diamine

Direct Synthesis Routes

Direct synthesis strategies for 2-Ethylhexane-1,3-diamine primarily involve the formation of the diamine from precursors that already contain the eight-carbon backbone. These routes focus on introducing the two amino groups through reductive processes or multi-step transformations of a common intermediate.

Reductive Amination Strategies

Reductive amination is a versatile and widely used method for forming amines from carbonyl compounds. wikipedia.org For the synthesis of this compound, this strategy would typically involve the reaction of a suitable dicarbonyl or hydroxycarbonyl (B1239141) precursor with ammonia (B1221849), followed by reduction of the intermediate imine/enamine species.

A logical precursor for this route is 2-ethyl-3-hydroxyhexanal (B1620174) , which is readily synthesized via the aldol (B89426) condensation of n-butyraldehyde. newtopchem.comnih.gov Another potential starting material is 2-ethyl-3-oxohexanal . nih.govchemspider.com The general process involves a two-step sequence within a single pot:

Imine/Enamine Formation: The carbonyl group(s) of the precursor react with ammonia to form one or more imine or enamine intermediates. This step is typically catalyzed by a weak acid.

Reduction: The C=N double bonds of the intermediates are reduced to form the corresponding amines. This reduction can be achieved through catalytic hydrogenation or with chemical hydride reagents.

Common reducing agents for this transformation are chosen for their ability to selectively reduce the imine in the presence of the initial carbonyl group. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective for this purpose. wikipedia.org Alternatively, catalytic hydrogenation over nickel, palladium, or platinum catalysts can be employed. wikipedia.org

Table 1: Representative Catalysts and Reagents for Reductive Amination

| Catalyst/Reagent | Type | Typical Conditions | Reference |

| Sodium Cyanoborohydride (NaBH₃CN) | Chemical Hydride | Methanol, pH 6-7 | wikipedia.org |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Chemical Hydride | Dichloroethane, Acetic Acid | wikipedia.org |

| Raney Nickel (Ra-Ni) | Heterogeneous Catalyst | H₂ (high pressure), NH₃, Alcohol | wikipedia.org |

| Palladium on Carbon (Pd/C) | Heterogeneous Catalyst | H₂ (1-5 atm), Ethanol (B145695) | rsc.org |

| Rhodium-Indium on Carbon (Rh-In/C) | Heterogeneous Catalyst | Water, Ammonia | organic-chemistry.org |

The reductive amination of 2-ethyl-3-hydroxyhexanal with ammonia would proceed via initial amination of the aldehyde, followed by reduction and subsequent amination of the hydroxyl group, likely through a "borrowing hydrogen" mechanism where the alcohol is transiently oxidized to a ketone in situ. wikipedia.orgsci-hub.se

Nitrile Reduction Pathways

The reduction of a dinitrile functionalized precursor provides another direct route to this compound. This pathway hinges on the synthesis of 2-ethylhexane-1,3-dinitrile . Although the synthesis of this specific dinitrile is not prominently described, a general and logical approach involves a double nucleophilic substitution on a suitable di-substituted precursor.

A plausible multi-step synthesis for the dinitrile precursor is as follows:

Precursor Synthesis: Start with the readily available 2-ethyl-1,3-hexanediol (B165326) . newtopchem.com

Activation of Hydroxyl Groups: Convert the diol into a species with better leaving groups, such as a ditosylate or a dihalide (e.g., 1,3-dichloro-2-ethylhexane). Tosylation can be achieved using tosyl chloride in the presence of a base like pyridine. rsc.org

Cyanation: React the activated precursor with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like DMSO. This proceeds via an S_N2 mechanism to yield 2-ethylhexane-1,3-dinitrile.

Once the dinitrile is obtained, it can be reduced to this compound using several powerful reducing agents. Catalytic hydrogenation using Raney Nickel under high pressure and temperature is a common industrial method. Alternatively, chemical reduction with lithium aluminum hydride (LiAlH₄) in a solvent like diethyl ether or tetrahydrofuran (B95107) (THF) is highly effective on a laboratory scale. organic-chemistry.org

Multi-step Organic Transformations

The most practical synthetic routes to this compound are multi-step transformations that begin with simple, inexpensive starting materials. The central intermediate in many of these pathways is 2-ethyl-1,3-hexanediol , which is commercially produced. google.comgoogle.compenpoly.com

Route A: From n-Butyraldehyde via Diol Intermediate

Aldol Condensation: Two molecules of n-butyraldehyde undergo a base- or acid-catalyzed aldol condensation to form 2-ethyl-3-hydroxyhexanal. newtopchem.comgoogle.com The reaction conditions can be tuned to control diastereoselectivity (see Section 2.2.2).

Hydrogenation: The resulting aldol adduct is then hydrogenated. The aldehyde is reduced to a primary alcohol, yielding 2-ethyl-1,3-hexanediol. This reduction is typically performed using catalytic hydrogenation with catalysts like Raney nickel at elevated temperature and pressure. google.comgoogle.com

Direct Amination of the Diol: The 2-ethyl-1,3-hexanediol can be converted directly to this compound using ammonia in the presence of a suitable catalyst. This "borrowing hydrogen" or "acceptorless dehydrogenative coupling" process involves the transient oxidation of the alcohols to carbonyls, which then undergo reductive amination in situ. sci-hub.seacs.org Ruthenium and iridium pincer complexes have shown significant efficacy for the amination of diols with ammonia. sci-hub.sersc.org

Route B: Diol Conversion via Leaving Groups

An alternative to direct amination involves activating the hydroxyl groups of 2-ethyl-1,3-hexanediol to facilitate nucleophilic substitution.

Activation: The diol is converted to a disulfonate ester (e.g., ditosylate or dimesylate) or a dihalide. rsc.org

Amination: The resulting compound is then treated with an amine source.

With Ammonia: Using excess ammonia can lead to the formation of the primary diamine, though over-alkylation can be a competing reaction.

With Azide (B81097): A cleaner method involves using sodium azide (NaN₃) to form a diazide intermediate. This diazide is then reduced to the diamine, commonly via a Staudinger reduction with triphenylphosphine (B44618) followed by hydrolysis, or by catalytic hydrogenation. organic-chemistry.org

Route C: The Mitsunobu Reaction

The Mitsunobu reaction offers a pathway to convert alcohols to amines with a defined inversion of stereochemistry. organic-chemistry.orgwikipedia.orgresearchgate.net This method could be applied to 2-ethyl-1,3-hexanediol using a nitrogen nucleophile like phthalimide (B116566) or hydrazoic acid (HN₃). Reaction with phthalimide would yield a bis(phthalimide) derivative, which can be cleaved with hydrazine (B178648) (Gabriel synthesis) to release the primary diamine. Using HN₃ would generate a diazide, which is then reduced to the diamine. researchgate.net

Stereoselective Synthesis of this compound

This compound possesses two stereocenters at the C1 and C3 positions. Therefore, it can exist as four stereoisomers: two pairs of enantiomers which are diastereomers to each other (syn and anti forms). The stereoselective synthesis of this compound requires control over both the relative (diastereocontrol) and absolute (enantiocontrol) configuration.

Enantioselective Approaches

Achieving an enantiomerically enriched or pure form of this compound can be approached through two primary strategies: asymmetric synthesis or chiral resolution.

Asymmetric Synthesis involves creating the chiral centers with a bias for one enantiomer.

Catalytic Asymmetric Reductive Amination: A prochiral precursor, such as 2-ethyl-3-oxohexanal, could be subjected to reductive amination using a chiral catalyst. Chiral iridium complexes, for example, have been developed for the asymmetric reductive amination of ketones, yielding optically active amines with high enantioselectivity. beilstein-journals.org

Use of Chiral Auxiliaries: A chiral auxiliary, such as an N-tert-butanesulfinyl group (Ellman's auxiliary), could be attached to ammonia to form a chiral aminating agent. Reaction with a suitable precursor followed by reduction and cleavage of the auxiliary can yield a chiral 1,3-diamine. nih.govresearchgate.net

Chiral Resolution involves separating the stereoisomers from a racemic mixture, which is often more practical.

Diastereomeric Salt Formation: The most common method for resolving amines is the formation of diastereomeric salts using a chiral acid. The racemic diamine is treated with one enantiomer of a chiral acid in a suitable solvent. The two resulting diastereomeric salts will have different solubilities, allowing one to be crystallized preferentially. After separation, the free amine is regenerated by treatment with a base. lookchem.com

Table 2: Common Chiral Resolving Agents for Amines

| Chiral Resolving Agent | Type | Reference |

| (+)- or (-)-Tartaric Acid | Carboxylic Acid | lookchem.com |

| (R)- or (S)-Mandelic Acid | Carboxylic Acid | sci-hub.se |

| (1R)- or (1S)-Camphor-10-sulfonic Acid | Sulfonic Acid | General Knowledge |

| (R)- or (S)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (B84403) (BNP) | Phosphoric Acid | General Knowledge |

Diastereoselective Control

Controlling the relative stereochemistry between the C1 and C3 centers to selectively form the syn (threo) or anti (erythro) diastereomer is a key challenge. This control is often established during the initial C-C bond-forming step.

The synthesis of the precursor 2-ethyl-3-hydroxyhexanal via the aldol condensation of n-butyraldehyde is a critical control point. Research has shown that the choice of catalyst influences the diastereomeric ratio of the product:

Alkali Metal Hydroxide Catalysts (e.g., NaOH, KOH) tend to favor the formation of the erythro (potential anti) isomer.

Alkali Metal Alkoxide Catalysts (e.g., sodium methoxide, sodium ethoxide) in an alcohol solvent favor the formation of the threo (potential syn) isomer.

The stereochemistry of the subsequent reaction steps determines how the stereochemistry of the hydroxy-aldehyde precursor is transferred to the final diamine.

Reduction of the Aldehyde: The reduction of the aldehyde group in 2-ethyl-3-hydroxyhexanal to form 2-ethyl-1,3-hexanediol does not affect the existing stereocenter at C3.

Conversion of Diol to Diamine: If the conversion proceeds through S_N2-type reactions at both hydroxyl groups (e.g., tosylation followed by reaction with azide), a double inversion of configuration will occur. Therefore, an erythro diol would lead to an erythro (anti) diamine, and a threo diol would lead to a threo (syn) diamine. If a method involving retention at one center and inversion at the other is used, the diastereomeric relationship would flip. Direct catalytic amination via a borrowing hydrogen mechanism often leads to racemization or a mixture of diastereomers unless a highly stereoselective catalyst is employed. sci-hub.se

By carefully selecting the catalyst for the initial aldol condensation and the mechanism for the subsequent conversion of the hydroxyl groups to amino groups, a degree of control over the final diastereomeric ratio of this compound can be achieved.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ipinnovative.com For the synthesis of this compound, these principles can be applied through various strategies, including the use of efficient catalytic systems, avoidance of harmful solvents, and maximization of atom economy.

Catalytic hydrogenation is a cornerstone of green chemistry as it often replaces stoichiometric reagents with catalytic amounts of metal and hydrogen gas, producing water as the primary byproduct. In the context of this compound synthesis, catalytic hydrogenation would be employed in the reductive amination of a suitable precursor.

A plausible and environmentally benign route to this compound is the direct amination of 2-ethyl-1,3-hexanediol. This "hydrogen borrowing" strategy involves the in-situ oxidation of the diol to a dicarbonyl intermediate, followed by amination with ammonia and subsequent reduction to the diamine. sciforum.net Various transition metal catalysts, such as those based on ruthenium and nickel, have been shown to be effective for the amination of diols. sciforum.netrsc.org For instance, Raney nickel is a commonly used catalyst for the hydrogenation of oximes and nitriles to amines and could be applied to the reductive amination of 2-ethyl-3-hydroxyhexanal. mdpi.com

The choice of catalyst is crucial for selectivity and efficiency. For example, ruthenium catalysts supported on materials like carbon or alumina (B75360) have demonstrated high activity in the hydrogenation of aromatic diamines to their alicyclic counterparts, a process that shares mechanistic similarities with the synthesis of aliphatic diamines. researchgate.net The development of catalysts that can operate under milder conditions (lower temperature and pressure) is a key area of research to further enhance the green credentials of this synthetic route. researchgate.net

Table 1: Potential Catalytic Systems for this compound Synthesis

| Catalyst System | Precursor | Reaction Type | Potential Advantages |

| Raney Nickel | 2-Ethyl-3-hydroxyhexanal | Reductive Amination | Cost-effective, widely used in industry. mdpi.com |

| Ruthenium on Carbon (Ru/C) | 2-Ethyl-1,3-hexanediol | Direct Amination | High activity, potential for high selectivity. researchgate.net |

| Palladium on Alumina (Pd/Al₂O₃) | 2-Ethyl-3-hydroxyhexanal | Reductive Amination | Effective for hydrogenation of C=N bonds. |

| Iridium-based complexes | 2-Ethyl-1,3-hexanediol | Asymmetric Hydrogenation | Potential for stereoselective synthesis. chemrxiv.org |

Solvent-Free Reaction Conditions

The elimination of volatile organic solvents is a significant goal in green chemistry, as it reduces pollution, cost, and safety hazards. ipinnovative.com Solvent-free, or neat, reaction conditions can be particularly advantageous for reactions where the reactants themselves can act as the reaction medium.

The synthesis of Schiff bases, which are intermediates in reductive amination, can often be carried out under solvent-free conditions, sometimes with microwave assistance to accelerate the reaction. sciforum.net For the synthesis of this compound, the reaction of 2-ethyl-3-hydroxyhexanal with ammonia could potentially be conducted without a solvent. Subsequent reduction of the intermediate imine could also be performed under solvent-free conditions, particularly if a solid-supported catalyst is used. researchgate.net Research on the solvent-free synthesis of other diamines has shown that this approach can lead to high yields and simplified work-up procedures. researchgate.net

The use of water as a solvent is another green alternative to organic solvents. ipinnovative.com Reductive amination reactions have been successfully carried out in aqueous media, which is economically and environmentally attractive. organic-chemistry.org

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. thieme-connect.com Reactions with high atom economy are inherently greener as they generate less waste.

Reaction: C₆H₁₃(CHOH)(CH(C₂H₅))CH₂OH + 2 NH₃ → C₆H₁₃(CHNH₂)(CH(C₂H₅))CH₂NH₂ + 2 H₂O

In contrast, methods that involve protecting groups or multi-step syntheses with stoichiometric reagents would have a lower atom economy. By focusing on catalytic routes that proceed via addition and condensation-elimination-reduction sequences, the atom economy can be maximized.

Industrial Scale-Up Considerations for this compound Production

The transition from laboratory-scale synthesis to industrial production requires careful consideration of several factors to ensure a safe, efficient, and economically viable process. acs.org

For the production of this compound, key scale-up considerations would include:

Reactor Design and Heat Management: Reductive amination reactions are often exothermic. On an industrial scale, efficient heat removal is critical to maintain control over the reaction temperature and prevent runaway reactions. The choice of reactor (e.g., batch reactor, continuous stirred-tank reactor, or plug flow reactor) will depend on the reaction kinetics and heat transfer requirements. acs.org

Catalyst Selection and Handling: The catalyst must be robust, recyclable, and easily separated from the product stream. For large-scale operations, heterogeneous catalysts are generally preferred over homogeneous ones due to ease of separation. The lifetime and potential for deactivation of the catalyst under industrial conditions are also critical parameters. researchgate.net

Process Optimization: Parameters such as temperature, pressure, reactant concentrations, and catalyst loading need to be optimized to maximize yield and throughput while minimizing energy consumption and byproduct formation. Design of Experiments (DoE) can be a valuable tool for efficiently exploring the process parameter space. researchgate.net

Downstream Processing: The purification of this compound from the reaction mixture is a crucial step. This may involve distillation, extraction, or crystallization. The choice of purification method will depend on the physical properties of the product and the nature of any impurities.

The development of continuous flow processes for the synthesis of diamines is an area of growing interest, as it can offer advantages in terms of safety, consistency, and scalability compared to traditional batch processes. rsc.org

Structural Elucidation and Conformational Analysis of 2 Ethylhexane 1,3 Diamine

Spectroscopic Characterization Techniques

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic molecules. For 2-Ethylhexane-1,3-diamine, ¹H and ¹³C NMR would provide detailed information about the chemical environment of each proton and carbon atom.

In a ¹H NMR spectrum of this compound, distinct signals would be expected for the various protons in the molecule. libretexts.org The protons of the two amine groups (NH₂) would likely appear as broad signals, with their chemical shifts varying depending on the solvent and concentration, typically in the range of 1-5 ppm. libretexts.org The protons on the carbon backbone would exhibit characteristic chemical shifts and coupling patterns. For instance, the protons on the CH₂ and CH groups adjacent to the nitrogen atoms would be deshielded and appear at a downfield chemical shift, likely in the 2.5-3.5 ppm range. researchgate.net The protons of the ethyl and propyl groups would show more upfield signals.

A hypothetical ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom. The carbons bonded to the nitrogen atoms (C1 and C3) would be expected to resonate at a lower field (higher ppm value) compared to the other aliphatic carbons in the chain due to the electronegativity of nitrogen.

Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in definitively assigning all proton and carbon signals by revealing their connectivity.

Hypothetical ¹H NMR Data for this compound

| Proton Group | Expected Chemical Shift (ppm) | Multiplicity |

| CH₃ (ethyl group) | ~0.9 | Triplet |

| CH₃ (propyl group) | ~0.9 | Triplet |

| CH₂ (ethyl group) | ~1.4 | Quartet |

| CH₂ (propyl chain) | ~1.3-1.5 | Multiplet |

| CH (on C2) | ~1.6 | Multiplet |

| CH₂ (on C1) | ~2.7 | Multiplet |

| CH (on C3) | ~3.0 | Multiplet |

| NH₂ | ~1.0-3.0 (broad) | Singlet |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by analyzing their vibrational modes. For this compound, these techniques would clearly indicate the presence of the amine groups and the aliphatic hydrocarbon chain.

In the IR spectrum, the N-H stretching vibrations of the primary amine groups are expected to appear as two distinct bands in the region of 3200-3500 cm⁻¹. wpmucdn.com The N-H bending (scissoring) vibration would likely be observed near 1600 cm⁻¹. wpmucdn.com The C-H stretching vibrations of the aliphatic chain would be prominent in the 2800-3000 cm⁻¹ region. docbrown.info

Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3200 - 3500 | Medium |

| C-H Stretch (aliphatic) | 2850 - 2960 | Strong |

| N-H Bend (scissoring) | 1590 - 1650 | Medium-Weak |

| C-H Bend (CH₂ and CH₃) | 1350 - 1470 | Medium |

| C-N Stretch | 1000 - 1250 | Medium-Weak |

Mass Spectrometry for Isotopic Abundance and Fragmentation Pathways

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. The molecular ion peak (M⁺) in the mass spectrum of this compound would correspond to its molecular weight. savemyexams.com

The fragmentation of this compound in a mass spectrometer would likely proceed through the cleavage of C-C bonds, particularly those adjacent to the amine groups, to form stable carbocations. libretexts.org Common fragmentation pathways would involve the loss of small neutral molecules or radicals. uni-saarland.de For example, cleavage of the bond between C2 and C3 could lead to the formation of characteristic fragment ions. The presence of two nitrogen atoms would also influence the fragmentation, potentially leading to ions containing one or both nitrogen atoms. Analysis of the isotopic pattern of the molecular ion peak could further confirm the elemental composition. savemyexams.com

Plausible Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Ion |

| 144 | [C₈H₂₀N₂]⁺ (Molecular Ion) |

| 129 | [M - CH₃]⁺ |

| 115 | [M - C₂H₅]⁺ |

| 101 | [M - C₃H₇]⁺ |

| 87 | [CH(NH₂)CH₂CH(C₂H₅)]⁺ |

| 57 | [CH(C₂H₅)CH₂NH₂]⁺ |

| 44 | [CH₂NH₂]⁺ |

| 30 | [CH₂NH₂]⁺ |

X-ray Crystallography of this compound and its Derivatives

While specific X-ray crystallography data for this compound is not publicly available, the principles of crystal engineering and the known structures of related diamine compounds allow for a predictive analysis of its solid-state structure.

Crystal Structure Determination and Lattice Parameters

To determine the crystal structure of this compound, single crystals would need to be grown and analyzed using X-ray diffraction. The resulting diffraction pattern would be used to determine the unit cell dimensions (lattice parameters: a, b, c, α, β, γ) and the space group of the crystal. The arrangement of the molecules within the crystal lattice would reveal the precise bond lengths, bond angles, and torsion angles of the molecule in the solid state. The flexible nature of the ethyl and hexyl chains suggests that the molecule may adopt a specific conformation to optimize packing efficiency in the crystal. nih.gov

Intermolecular Interactions and Hydrogen Bonding Networks

The crystal packing of this compound would be significantly influenced by intermolecular interactions, particularly hydrogen bonding. mdpi.com The two primary amine groups are excellent hydrogen bond donors, and the lone pairs on the nitrogen atoms act as hydrogen bond acceptors. wikipedia.org This would likely lead to the formation of an extensive network of intermolecular N-H···N hydrogen bonds, connecting neighboring molecules into chains, sheets, or a three-dimensional framework. rsc.orgsemnan.ac.ir

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides powerful tools to predict and analyze the behavior of molecules, offering insights that complement experimental data. For a flexible molecule like this compound, which contains an eight-carbon backbone with two amine groups and an ethyl branch, these methods can map out its electronic properties, preferred three-dimensional shapes, and dynamic movements.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is instrumental in predicting properties like molecular orbital energies, charge distribution, and reactivity. For aliphatic diamines, DFT calculations, often using functionals like B3LYP, can accurately predict acid-base properties (pKa values) and vibrational spectra. acs.orgnih.govaip.org

DFT studies on various aliphatic amines and diamines have shown that geometry optimization in a simulated solvent environment is crucial for accurate predictions, especially for systems capable of forming intramolecular hydrogen bonds. nih.govacs.org Such calculations would reveal the distribution of electron density in this compound, highlighting the nucleophilic nature of the nitrogen lone pairs and the electrostatic potential across the molecule.

Key electronic properties that would be determined for this compound using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of molecular reactivity and stability.

Table 1: Illustrative Electronic Properties Calculated via DFT for a Generic Aliphatic Diamine This table presents typical data obtained from DFT calculations and should be considered illustrative for this compound pending specific experimental or computational studies.

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| Energy of HOMO | -6.2 eV | Indicates the energy of the outermost electrons; related to the molecule's ability to donate electrons. |

| Energy of LUMO | +1.5 eV | Indicates the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | Relates to the chemical reactivity and the energy required for electronic excitation. A larger gap implies greater stability. |

| Dipole Moment | 1.5 D | Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Conformational Landscape Analysis and Energy Minima

The flexibility of the hexane (B92381) backbone and the rotation around its carbon-carbon single bonds mean that this compound can exist in numerous spatial arrangements, or conformations. Conformational analysis is the study of the energies of these different conformers to identify the most stable, low-energy shapes the molecule is likely to adopt.

A detailed computational analysis of the structurally related 2,2-dimethylpropane-1,3-diaminium cation provides a clear model for this process. mdpi.com In that study, quantum chemical calculations were used to map the potential energy surface by systematically rotating the amine groups. mdpi.com The results identified that staggered conformations (like anti and gauche) are energy minima, while eclipsed conformations represent energy maxima. mdpi.com

For this compound, a similar analysis would involve mapping the potential energy as a function of the key dihedral angles along the carbon backbone. This would identify the global minimum energy conformer and other low-energy local minima, along with the energy barriers for converting between them. The presence of the ethyl group at the C2 position would introduce significant steric considerations, likely influencing the preferred conformations to minimize spatial crowding.

Table 2: Example Conformational Energy Profile for a Diamine Cation Data adapted from a study on the 2,2-dimethylpropane-1,3-diaminium cation, illustrating the types of conformers and relative energies that would be analyzed for this compound. mdpi.com

| Conformer Type | Relative Energy (kJ·mol⁻¹) | Description |

|---|---|---|

| anti-anti | 0 (Global Minimum) | The most stable conformation with minimal steric hindrance. |

| anti-gauche | 13 | A local minimum, less stable than the anti-anti form. |

| gauche-gauche | 25 | A higher-energy local minimum. |

| Transition State (ag to gg) | 31 | The energy barrier that must be overcome for the molecule to transition between anti-gauche and gauche-gauche conformers. |

Molecular Dynamics Simulations for Dynamic Behavior

While DFT and conformational analyses provide a static picture of the molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

MD simulations on related systems, such as functionalized alkanes on surfaces or in solution, demonstrate how this technique can be applied. pnas.orgacs.org For this compound, an MD simulation would typically involve placing the molecule in a simulation box, often with solvent molecules like water, and running the simulation for a period ranging from nanoseconds to microseconds.

These simulations can be used to:

Study Diffusion: By tracking the molecule's movement over time, its diffusion coefficient in a given medium can be calculated. acs.org

Analyze Solvation: MD can model the arrangement of solvent molecules around the diamine, revealing details about hydrogen bonding between the amine groups and water.

Observe Conformational Transitions: Over the course of the simulation, the molecule will naturally explore different conformations, and the frequency of transitions between energy minima can be observed, providing insight into its flexibility. nih.gov

The parameters for the simulation, known as the force field, are crucial for accuracy and are often derived from or validated by quantum mechanical calculations like DFT. nih.govacs.org

Table 3: Typical Parameters and Outputs of a Molecular Dynamics Simulation This table outlines the setup and potential results from an MD simulation of this compound in an aqueous environment.

| Parameter/Output | Example Value/Description | Purpose/Significance |

|---|---|---|

| Force Field | OPLS, AMBER, or CHARMM | A set of equations and parameters used to calculate the potential energy of the system of atoms. |

| Ensemble | NVT (constant Number of particles, Volume, Temperature) | Defines the thermodynamic conditions of the simulation. |

| Simulation Time | 100 ns | The duration of the simulation, which must be long enough to observe the phenomena of interest. |

| Time Step | 2 fs | The small increment of time between successive calculations of forces and positions. |

| Output: Radial Distribution Function (RDF) | g(r) for N-H···O | Describes how the density of solvent atoms varies as a function of distance from the diamine's functional groups, revealing solvation shells and hydrogen bonds. |

| Output: Mean Square Displacement (MSD) | Plot of MSD vs. time | Used to calculate the self-diffusion coefficient of the molecule in the simulated medium. |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,2-dimethylpropane-1,3-diaminium cation |

2 Ethylhexane 1,3 Diamine As a Ligand in Coordination Chemistry

Chelation Properties and Coordination Modes

The presence of two nitrogen donor atoms within the same molecule allows 2-Ethylhexane-1,3-diamine to function as a chelating ligand, a key feature of its coordination chemistry.

The effectiveness of chelation is largely dependent on the formation of a stable ring structure around the metal ion. This phenomenon, known as the chelate effect, results in complexes that are significantly more stable than analogous complexes formed with monodentate ligands (ligands that bind at only one point).

When this compound coordinates to a metal center in a bidentate fashion, it forms a six-membered chelate ring. The ring consists of the metal ion, the two nitrogen donor atoms, and the three carbon atoms of the ligand's backbone (N-C2-C3-N). The formation of five- or six-membered chelate rings is thermodynamically favorable and leads to enhanced complex stability. Six-membered rings, like the one formed by 1,3-diamines, are relatively strain-free and adopt a stable "chair" conformation to minimize steric hindrance between the atoms. This is a well-established principle in the coordination chemistry of ligands like 1,3-propanediamine. The stability of these rings is a primary driver for the ligand's coordinating ability. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by various spectroscopic and analytical techniques to determine their structure and properties.

Transition metals, with their partially filled d-orbitals, readily form complexes with amine ligands. The synthesis of a this compound complex would typically proceed by mixing stoichiometric amounts of the ligand and a transition metal salt (e.g., NiCl₂, Co(OAc)₂, CuSO₄) in a solvent like ethanol (B145695) or water. rdd.edu.iq The product often precipitates from the solution and can be isolated by filtration.

The geometry of the resulting complex is dictated by the coordination number of the metal ion and its electronic configuration. For instance:

Nickel(II) and Cobalt(II) complexes with three bidentate diamine ligands, [M(diamine)₃]²⁺, are expected to have an octahedral geometry. nih.gov

Copper(II) complexes often exhibit a distorted octahedral or square planar geometry due to the Jahn-Teller effect.

Palladium(II) and Platinum(II) , with a d⁸ electron configuration, strongly favor a square planar geometry, typically forming complexes of the type [M(diamine)₂]²⁺.

Characterization of these complexes relies on techniques such as Infrared (IR) spectroscopy to confirm the coordination of the amine groups (observed as a shift in N-H stretching frequencies), UV-Visible spectroscopy to study the d-d electronic transitions that give the complexes their color, and X-ray crystallography for definitive structural elucidation. nih.gov

| Metal Ion | Typical Coordination Number | Common Geometry | Example General Formula |

|---|---|---|---|

| Ni(II) | 6 | Octahedral | [Ni(L)₃]²⁺ |

| Co(II) | 6 | Octahedral | [Co(L)₃]²⁺ |

| Cu(II) | 4 or 6 | Square Planar or Distorted Octahedral | [Cu(L)₂]²⁺ |

| Pd(II) | 4 | Square Planar | [Pd(L)₂]²⁺ |

| Pt(II) | 4 | Square Planar | [Pt(L)₂]²⁺ |

L represents a bidentate diamine ligand like this compound.

Main group elements also form complexes with bidentate ligands. For example, aluminum and gallium can react with N,O-bidentate ligands to form stable four-coordinate, tetrahedral compounds. cedarville.eduresearchgate.net It is plausible that they would react similarly with N,N-bidentate ligands like this compound.

Lanthanide and actinide ions are characterized by larger ionic radii and higher coordination numbers (typically 8 to 12). mdpi.com Their bonding to ligands is primarily electrostatic. While they do form complexes with diamine ligands, the interaction is generally weaker compared to transition metals. The synthesis often requires careful control of conditions to prevent the formation of hydroxo-bridged species in aqueous solutions. The resulting complexes often include water or other solvent molecules in the coordination sphere to satisfy the metal's high coordination number. mdpi.comresearchgate.net

Stereochemical Aspects of this compound Metal Complexes

The structure of this compound introduces several layers of stereochemical complexity into its coordination compounds. The ligand itself contains two stereocenters at the C2 and C3 positions of the hexane (B92381) backbone. This means the ligand can exist as a mixture of diastereomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).

When a chiral ligand like this compound coordinates to a metal center, it can lead to the formation of diastereomeric complexes. For example, in an octahedral complex of the type [M(L)₃]²⁺, where L is a chiral diamine, the metal center itself becomes a center of chirality, existing in either a delta (Δ) or lambda (Λ) configuration. The combination of the ligand's intrinsic chirality and the chirality of the metal center's arrangement results in multiple possible diastereomers (e.g., Δ-(2R,3R)₃ and Λ-(2R,3R)₃). These diastereomers have distinct physical properties and can often be separated or studied using techniques like circular dichroism spectroscopy. The specific stereoisomers formed can be influenced by steric interactions between the bulky alkyl groups on the ligands.

Chiral Induction and Asymmetric Complex Formation

Chiral induction is a process where a chiral molecule or auxiliary influences the formation of a new stereocenter in a product, leading to an unequal mixture of stereoisomers. In coordination chemistry, a chiral ligand like this compound can induce chirality in the coordination sphere of a metal complex. When an enantiomerically pure form of this diamine coordinates to a prochiral metal center, it can direct the stereochemical outcome of the complex formation, a foundational principle in asymmetric catalysis. researchgate.net

The coordination of a chiral ligand to a metal ion creates a chiral environment. This environment can lead to the preferential formation of one diastereomer over another when other ligands are also present. For example, in a reaction where a metal complex acts as a catalyst, the chiral environment created by the this compound ligand can favor the formation of one enantiomer of the product. chemrxiv.org The efficiency of this process is often measured in terms of diastereomeric excess (d.e.) or enantiomeric excess (e.e.). Chiral diamines are known to be effective ligands in various asymmetric transformations, including hydrogenation and addition reactions. nih.govacs.org

Illustrative Research Findings: The table below illustrates hypothetical results from a study on the formation of a metal complex using different stereoisomers of this compound. Such data would typically be obtained through techniques like NMR spectroscopy or chiral chromatography to determine the ratio of diastereomers formed.

| Entry | Ligand Isomer | Metal Precursor | Resulting Complex Diastereomer Ratio (A:B) | Diastereomeric Excess (d.e.) |

| 1 | Racemic this compound | MCl₂ | 50:50 | 0% |

| 2 | (1R,3S)-2-Ethylhexane-1,3-diamine | MCl₂ | 95:5 | 90% |

| 3 | (1S,3R)-2-Ethylhexane-1,3-diamine | MCl₂ | 6:94 | 88% |

| 4 | (1R,3R)-2-Ethylhexane-1,3-diamine | MCl₂ | 92:8 | 84% |

Isomerism in Coordination Compounds

Coordination compounds can exhibit various forms of isomerism, where molecules have the same chemical formula but different arrangements of atoms. csbsju.edu For complexes involving this compound, stereoisomerism, which includes geometrical and optical isomerism, is particularly significant.

Geometrical Isomerism: This type of isomerism arises from the different possible spatial arrangements of ligands around the central metal ion. In octahedral complexes with the general formula [M(L)₂X₂], where L is a bidentate ligand like this compound and X is a monodentate ligand, two geometrical isomers are possible:

cis-isomer: The two X ligands are in adjacent positions (90° apart).

trans-isomer: The two X ligands are in opposite positions (180° apart).

Square planar complexes of the type [M(L)X₂] can also exhibit cis and trans isomerism. science-revision.co.uk

Optical Isomerism: Optical isomers, or enantiomers, are non-superimposable mirror images of each other. libretexts.org A complex is optically active if it is chiral (lacks a plane of symmetry).

Complexes of the type [M(L)₃]: An octahedral complex with three bidentate ligands like this compound is inherently chiral. The arrangement of the three chelate rings can form a left-handed (Λ, lambda) or a right-handed (Δ, delta) propeller-like structure. These Λ and Δ isomers are enantiomers of each other. libretexts.org

Complexes of the type cis-[M(L)₂X₂]: The cis isomer of an octahedral complex with two bidentate ligands is chiral and will exist as a pair of enantiomers. In contrast, the trans isomer typically has a plane of symmetry and is therefore achiral (not optically active). science-revision.co.uk

The table below summarizes the common types of stereoisomers expected for octahedral complexes containing this compound (L) as a ligand.

| Complex Formula | Geometrical Isomers | Optical Isomers (Enantiomeric Pairs) |

| [M(L)₃] | None | Yes (Δ and Λ isomers) |

| [M(L)₂X₂] | Yes (cis and trans) | Yes, for the cis isomer. The trans isomer is typically achiral. |

| [M(L)X₄] | Yes (cis and trans) | No, both isomers are typically achiral. |

Electronic and Magnetic Properties of Derived Metal Complexes

The electronic and magnetic properties of coordination compounds are dictated by the identity of the central metal ion, its oxidation state (and thus its d-electron count), and the ligand field created by the surrounding ligands.

Electronic Properties: The electronic properties of transition metal complexes are typically investigated using UV-Visible spectroscopy. The absorption of light in this region corresponds to the promotion of electrons between d-orbitals that have been split in energy by the electrostatic field of the ligands. For an octahedral complex, the five d-orbitals split into two sets: a lower-energy t₂g set and a higher-energy e_g set. The energy difference between them is known as the ligand field splitting parameter (Δₒ or 10Dq).

For example, a high-spin Co(II) complex (a d⁷ ion) in an octahedral field is expected to show three spin-allowed d-d transitions. jetir.orgresearchgate.net The energies of these absorption bands can be used to calculate ligand field parameters like 10Dq and the Racah parameter (B), which relates to inter-electron repulsion within the d-orbitals. nih.gov The this compound ligand, with its two nitrogen donor atoms, is expected to create a moderately strong ligand field.

Illustrative Electronic Spectra Data for Octahedral M(II) Complexes:

| Complex | d-Electron Count | Observed Transitions (cm⁻¹) | 10Dq (cm⁻¹) | B (cm⁻¹) |

| [Co(L)₃]²⁺ | d⁷ | ν₁: ~9,000, ν₂: ~18,500, ν₃: ~21,000 | 10,100 | 890 |

| [Ni(L)₃]²⁺ | d⁸ | ν₁: ~11,200, ν₂: ~18,300, ν₃: ~29,000 | 11,200 | 875 |

| [Cu(L)₃]²⁺ | d⁹ | Broad band ~16,500 | 16,500 | N/A |

Magnetic Properties: The magnetic properties of a coordination complex depend on the number of unpaired electrons in the d-orbitals of the central metal ion. unacademy.com Complexes with unpaired electrons are paramagnetic and are attracted to a magnetic field, while those with no unpaired electrons are diamagnetic and are weakly repelled. scribd.com

The strength of the ligand field (10Dq) determines whether a complex will be high-spin or low-spin.

High-Spin: If the ligand field is weak, the energy required to pair electrons in a lower-energy orbital is greater than the energy required to promote them to a higher-energy orbital (10Dq < P). Electrons will occupy higher orbitals before pairing up, maximizing the number of unpaired electrons.

Low-Spin: If the ligand field is strong, the energy splitting is large (10Dq > P), and it is more energetically favorable for electrons to pair up in the lower-energy orbitals.

The magnetic moment of a complex can be measured experimentally using a technique like the Gouy balance. scribd.com The effective magnetic moment (μ_eff) is used to determine the number of unpaired electrons (n), often approximated by the spin-only formula: μ_eff ≈ √[n(n+2)] Bohr Magnetons (B.M.). gcnayanangal.com For a Co(II) (d⁷) ion in an octahedral field, a high-spin configuration has three unpaired electrons (μ_eff ≈ 3.87 B.M.), while a low-spin configuration has one unpaired electron (μ_eff ≈ 1.73 B.M.). researchgate.net

Illustrative Magnetic Data for Metal Complexes with this compound:

| Complex | Metal Ion | Geometry | Measured μ_eff (B.M.) | Number of Unpaired Electrons (n) | Spin State |

| [Fe(L)₃]²⁺ | Fe(II), d⁶ | Octahedral | 0 | 0 | Low-Spin |

| [Co(L)₃]²⁺ | Co(II), d⁷ | Octahedral | ~4.5 | 3 | High-Spin |

| [Ni(L)₃]²⁺ | Ni(II), d⁸ | Octahedral | ~3.1 | 2 | High-Spin |

| [Cu(L)₃]²⁺ | Cu(II), d⁹ | Octahedral | ~1.9 | 1 | High-Spin |

Applications of 2 Ethylhexane 1,3 Diamine in Catalysis

Organocatalysis Utilizing 1,3-Diamine Scaffolds: A Potential Framework for 2-Ethylhexane-1,3-diamine

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern synthetic chemistry. Chiral diamines, in particular, have emerged as powerful organocatalysts for a variety of enantioselective transformations.

The utility of 1,3-diamine derivatives as organocatalysts has been demonstrated in asymmetric Mannich reactions of ketones. nih.govnii.ac.jp These catalysts, often used in the presence of an acid co-catalyst, can afford the corresponding Mannich products with high levels of enantioselectivity under mild reaction conditions. nih.govnii.ac.jp The stereochemical outcome of these reactions is dictated by the chiral environment created by the diamine catalyst. While specific data for this compound is not available, the performance of other 1,3-diamines in such reactions is promising.

Table 1: Representative Enantioselective Mannich Reactions Catalyzed by a 1,3-Diamine Derivative *

| Entry | Ketone | Imine | Catalyst Loading (mol%) | Acid Co-catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Cyclohexanone | N-PMP-protected imine of benzaldehyde | 10 | Trifluoroacetic acid | 95 | 98 |

| 2 | Acetone | N-PMP-protected imine of 4-nitrobenzaldehyde | 10 | Benzoic acid | 88 | 92 |

| 3 | 2-Hexanone | N-PMP-protected imine of 2-chlorobenzaldehyde | 15 | Acetic acid | 75 | 85 |

*Data is hypothetical and based on the performance of known 1,3-diamine catalysts to illustrate potential applications.

The mechanism of 1,3-diamine-catalyzed reactions, such as the Mannich reaction, is believed to proceed through the formation of a key enamine intermediate. nii.ac.jp The primary amine of the diamine reacts with the ketone to form the enamine, which then attacks the electrophilic imine. The chirality of the diamine backbone directs the approach of the electrophile, leading to the preferential formation of one enantiomer of the product. The second amine group in the 1,3-diamine can play a crucial role in activating the electrophile through hydrogen bonding or by acting as a proton shuttle. nii.ac.jp The specific substitution pattern on the diamine, such as the 2-ethylhexyl group in this compound, would be expected to influence the steric environment around the catalytic site, thereby affecting both the reactivity and the enantioselectivity of the reaction.

Metal-Mediated Catalysis with 1,3-Diamine Ligands: A Prospective Role for this compound

In addition to their role in organocatalysis, chiral diamines are widely employed as ligands in metal-mediated asymmetric catalysis. The coordination of a chiral diamine to a metal center can create a chiral environment that enables highly enantioselective transformations.

Vicinal and 1,3-diamines are important structural motifs that have found useful applications in asymmetric catalysis. nih.gov Chiral diamine ligands have been successfully utilized in a wide array of metal-catalyzed reactions, including asymmetric hydrogenation, oxidation, and various carbon-carbon bond-forming reactions. For instance, palladium-catalyzed allylic amination and rhodium-catalyzed C-H insertion reactions have been employed in the asymmetric synthesis of diamine derivatives. nih.gov While there are no specific reports on the use of this compound as a ligand, its structural features suggest it could be a viable candidate for such applications.

The design and synthesis of new chiral ligands are central to the development of novel asymmetric catalytic methodologies. The steric and electronic properties of the ligand play a critical role in determining the efficiency and selectivity of the metal catalyst. The 2-ethylhexyl group in this compound is a bulky, lipophilic substituent. When incorporated into a metal complex, this group could be expected to create a well-defined chiral pocket around the metal center, potentially leading to high levels of stereocontrol. Furthermore, the flexibility of the hexane (B92381) chain could allow for fine-tuning of the ligand's conformational properties to optimize catalyst performance for a specific reaction.

The mechanism of metal-catalyzed reactions involving diamine ligands typically involves the coordination of the substrate to the chiral metal complex, followed by the key bond-forming or bond-breaking step within the chiral environment. The diamine ligand remains coordinated to the metal throughout the catalytic cycle, ensuring the transfer of chirality to the product. Understanding the precise mechanistic details of these catalytic cycles is crucial for the rational design of more efficient and selective catalysts. While mechanistic studies involving this compound have yet to be undertaken, insights can be drawn from the extensive body of research on other chiral diamine-metal complexes.

Heterogeneous Catalysis Involving this compound

There is a lack of documented studies detailing the use of this compound as a ligand or active component in heterogeneous catalytic systems.

No specific methods or research findings were identified concerning the immobilization or anchoring of this compound onto solid supports such as silica (B1680970), alumina (B75360), or polymers for the creation of heterogeneous catalysts.

Consequently, due to the absence of information on supported catalysts featuring this diamine, there is no performance data available from studies conducted in either fixed-bed or slurry reactors. This includes key performance indicators such as conversion rates, selectivity, and stability under various process conditions.

Catalyst Recycling and Reusability Studies

There are no available studies on the recycling and reusability of catalysts based on this compound. The stability of the potential catalyst, its leaching characteristics, and its performance over multiple reaction cycles have not been reported in the surveyed literature.

Role of 2 Ethylhexane 1,3 Diamine in Polymer Science

2-Ethylhexane-1,3-diamine as a Monomer for Polymer Synthesis

The fundamental structure of this compound, featuring two primary amine functional groups, positions it as a viable candidate for a variety of polymerization reactions. Its branched, aliphatic nature, with an ethyl group at the second carbon of a hexane (B92381) chain, is expected to impart unique characteristics to the polymers it forms.

Polyamides and Polyimides Synthesis

Polyamides are traditionally synthesized through the condensation polymerization of a diamine and a dicarboxylic acid or its derivative. mdpi.com The inclusion of an aliphatic diamine like this compound would result in a semi-aromatic or fully aliphatic polyamide, depending on the co-monomer. The presence of the ethyl side chain would likely disrupt the regular packing of polymer chains, potentially leading to lower crystallinity and enhanced solubility in organic solvents compared to polyamides derived from linear diamines. researchgate.net Research on other branched diamines has shown that such structures can lead to polyamides with improved clarity. google.com

Polyimides are high-performance polymers known for their thermal stability, typically synthesized from a diamine and a dianhydride. sigmaaldrich.com The synthesis generally proceeds through a two-step process involving the formation of a poly(amic acid) precursor, which is then thermally or chemically cyclized to the final polyimide. While aromatic diamines are more common for achieving superior thermal properties, aliphatic diamines can be used to increase flexibility. The incorporation of this compound would be expected to lower the glass transition temperature (Tg) and increase the solubility of the resulting polyimide due to the flexible aliphatic chain and the disorder introduced by the ethyl branch. Studies on polyimides with alkyl side chains have demonstrated that increasing the size of the lateral group can lead to a decrease in the glass transition temperature. scirp.orgresearchgate.net

Polyureas and Polyurethanes Formation

Polyureas are formed by the reaction of a diamine with a diisocyanate. This reaction is typically very rapid. nih.gov The use of this compound as the diamine component would create flexible segments within the polyurea structure. The branched nature of this diamine could influence the morphology of the hard segments, which are formed by the reaction of the diisocyanate and the diamine. tue.nl This could, in turn, affect the degree of phase separation between the hard and soft segments, a key factor in determining the mechanical properties of the final material. bhu.ac.in

In the synthesis of polyurethanes, diamines are often used as chain extenders to build molecular weight and form hard segments. nih.gov The structure of the diamine chain extender significantly impacts the final properties of the polyurethane. researchgate.net An aliphatic diamine like this compound would be expected to produce softer, more flexible polyurethanes compared to those chain-extended with aromatic diamines. nih.gov The ethyl side group would likely hinder the packing of the hard segments, potentially leading to a lower modulus and increased elongation at break.

Ring-Opening Polymerization Initiator

Primary amines can act as initiators for the ring-opening polymerization of certain cyclic monomers, such as epoxides or lactones. The amine groups of this compound could potentially initiate the polymerization of such monomers from two points, leading to the formation of a telechelic polymer with the diamine at its core. While there is no specific research found on this compound as a ring-opening polymerization initiator, the general reactivity of primary amines in this context is well-established.

Structure-Property Relationships in this compound-Derived Polymers

The unique architecture of this compound, specifically its branched and aliphatic nature, is anticipated to have a significant impact on the morphology and the thermal and mechanical properties of the polymers derived from it.

Thermal and Mechanical Properties of New Materials

The thermal and mechanical properties of polymers are intrinsically linked to their molecular structure and morphology. For polymers derived from this compound, the following trends can be anticipated based on research on analogous branched aliphatic diamines:

Thermal Properties: The introduction of a flexible, branched aliphatic diamine is generally expected to lower the thermal stability and glass transition temperature (Tg) compared to polymers made with aromatic or linear aliphatic diamines. researchgate.net The disruption of chain packing reduces the energy required for segmental motion. Research on polyimides with alkyl side chains has shown that an increase in the size of these side groups can lead to a decrease in Tg. scirp.orgresearchgate.net

Mechanical Properties: The mechanical properties would be highly dependent on the type of polymer. In polyamides and polyimides, the increased free volume and reduced chain packing caused by the ethyl branch would likely result in lower tensile strength and modulus but potentially higher elongation at break. scirp.orgresearchgate.net In polyurethanes, where this compound would act as a chain extender, it is plausible that it would lead to a softer, more elastomeric material with a lower hardness and tensile strength but greater flexibility. researchgate.net

The following tables present illustrative data from studies on polymers derived from other branched or aliphatic diamines, which can serve as a proxy for the anticipated properties of polymers based on this compound.

| Polyimide with Alkyl Side Chain | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (°C) |

|---|---|---|

| Propyl | 270 | 468 |

| tert-Butyl | 265 | 448 |

| Pentyl | 250 | 455 |

| Hexyl | 240 | 452 |

| Polyimide with Alkyl Side Chain | Tensile Strength (MPa) | Elongation at Break (%) | Tensile Modulus (GPa) |

|---|---|---|---|

| Propyl | 87 | 11.98 | 1.43 |

| tert-Butyl | 45 | 3.20 | 2.19 |

| Pentyl | 70 | 6.50 | 1.80 |

| Hexyl | 75 | 7.50 | 1.90 |

Advanced Polymer Architectures: A Potential Role for this compound

The synthesis of advanced polymer architectures, such as dendrimers, hyperbranched polymers, and block and graft copolymers, relies on the precise control of polymerization reactions and the selection of monomers that can direct the formation of complex three-dimensional structures. The introduction of asymmetrically branched diamines like this compound could offer novel pathways to tailor these architectures.

Dendrimer and Hyperbranched Polymer Synthesis

Dendrimers are perfectly branched, monodisperse macromolecules, while hyperbranched polymers are more polydisperse with a random branching structure. nih.gov The synthesis of both often involves the use of multifunctional monomers in carefully controlled reactions. nih.govnih.gov Aliphatic amines are integral to the synthesis of common dendrimers like poly(amidoamine) (PAMAM) and poly(propylenimine) (PPI) dendrimers, which often utilize a simple linear diamine such as ethylene (B1197577) diamine as the core from which branches emanate. nih.govmdpi.com

| Diamine | Structure | Potential Impact on Dendrimer Architecture |

|---|---|---|

| Ethylene Diamine | Linear, Symmetric | Leads to highly symmetric, classical dendrimer structures. nih.gov |

| 1,4-Butanediamine | Linear, Symmetric | Results in a longer, more flexible core compared to ethylene diamine. researchgate.net |

| This compound | Branched, Asymmetric | Hypothesized to introduce core asymmetry, potentially affecting packing and creating unique void spaces. May enhance solubility. |

Block and Graft Copolymerization

Block and graft copolymers are composed of distinct polymer segments covalently bonded together, leading to materials with a combination of properties from their constituent homopolymers. wikipedia.orgnih.gov The synthesis of these materials often requires precise control over polymerization, sometimes involving the use of specialized initiators or coupling agents.

While diamines are not typically the primary monomers for creating long polymer blocks in common block copolymers like polystyrene-polybutadiene, they can be used to link pre-existing polymer chains or to initiate certain types of polymerization. For instance, a polymer chain with a reactive end group could be coupled using a diamine to create a diblock or multiblock copolymer. The use of this compound in such a coupling reaction would introduce a flexible, branched linkage between the blocks. The steric hindrance of the ethyl group might influence the efficiency of the coupling reaction. rsc.org

In graft copolymerization, where polymer chains are attached as side chains to a main polymer backbone, this compound could be used to functionalize the backbone, creating reactive sites for the growth of grafts. The two amine groups offer versatile handles for chemical modification. For example, one amine group could be used to attach the diamine to the backbone, leaving the second amine group free to initiate the polymerization of another monomer, thus forming a graft.

Functionalization of Polymeric Materials via this compound

The surface properties of a material are critical for its performance in many applications. The functionalization of polymer surfaces with specific chemical groups can alter properties like adhesion, wettability, and biocompatibility. nih.gov Amines are particularly useful for surface functionalization due to their reactivity with a variety of chemical species.

The process of aminolysis, where a polymer surface is treated with a diamine solution, can introduce primary amine groups onto the surface. nih.gov this compound could be employed in such a process. The presence of its two amine groups would allow for one to react with the polymer surface (for example, with ester groups on a polyester), while the other would remain as a free amine, available for further reactions. The aliphatic nature of the diamine would impart a degree of flexibility to the functionalized layer, while the ethyl group could influence the packing density of the amine groups on the surface, potentially creating a more open and accessible functional layer.

This surface functionalization could be a precursor to further modifications, such as the grafting of other polymers or the attachment of bioactive molecules. For example, the free amine groups introduced by this compound could be used to initiate the ring-opening polymerization of an epoxide, leading to a grafted polyether layer. researchgate.net

| Application | Role of this compound | Anticipated Outcome |

|---|---|---|

| Surface Aminolysis of Polyesters | Reactant to introduce amine groups onto the polymer surface. | Creation of a reactive surface with dangling primary amine groups for further modification. nih.gov |

| Epoxy Resin Curing | Curing agent or hardener. | Formation of a cross-linked thermoset with potentially modified flexibility and thermal properties due to the branched structure. researchgate.net |

| Polyamide Synthesis | Monomer in polycondensation with a dicarboxylic acid. | Production of a polyamide with disrupted chain packing, potentially leading to increased solubility and lower crystallinity. nih.gov |

Reactivity and Derivatization of 2 Ethylhexane 1,3 Diamine

Amine Reactivity and Nucleophilic Character

The chemical reactivity of 2-Ethylhexane-1,3-diamine is dominated by the two primary amine groups. The nitrogen atom in each amine group possesses a lone pair of electrons, making it both basic and nucleophilic. libretexts.org This allows the diamine to readily react with a wide range of electrophiles. The nucleophilicity of amines generally follows the trend of secondary > primary > ammonia (B1221849), and is highly sensitive to steric effects. masterorganicchemistry.com As a primary diamine, this compound is a potent nucleophile, capable of participating in numerous bond-forming reactions.

Primary amines, such as those in this compound, undergo condensation reactions with carbonyl compounds (aldehydes and ketones) to form imines, commonly known as Schiff bases. This reaction is fundamental in the synthesis of ligands for coordination chemistry and various biologically active compounds. cibtech.orgjptcp.com The reaction typically proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the characteristic C=N double bond.

Given the structure of this compound, reaction with two equivalents of an aldehyde or ketone can yield a bis-imine. For instance, the condensation of 1,3-diaminopropane (B46017) with salicylaldehyde (B1680747) in a 1:2 molar ratio readily forms a bis-Schiff base ligand. cibtech.org A similar reaction pathway is expected for this compound. The reaction is often catalyzed by acid and involves the removal of water to drive the equilibrium towards the product.

| Diamine Analogue | Carbonyl Compound | Solvent | Conditions | Product Type | Reference |

| 1,3-Diaminopropane | Salicylaldehyde | Ethanol (B145695) | Stirring, Room Temp. | Bis-Schiff Base | cibtech.org |

| 1,3-Diaminopropane | o-Hydroxyacetophenone | Methanol | Reflux | Bis-Schiff Base | cibtech.org |

| 1,3-Diamino-2-propanol | Salicylaldehyde | Methanol | Reflux, Ni(II) template | Unsymm. Schiff Base | rsc.org |

The nucleophilic amine groups of this compound react readily with acylating and alkylating agents.

Acylation: Reaction with acylating agents like acyl chlorides or acid anhydrides leads to the formation of stable amide bonds. This is a common method for synthesizing polyamides or creating selectively protected amine derivatives. The reaction is typically rapid and exothermic. Due to the presence of two primary amines, the reaction can lead to a mixture of mono- and di-acylated products, depending on the stoichiometry of the reactants. Controlling the reaction to achieve selective mono-acylation is a significant synthetic challenge addressed in section 7.2.2.

Alkylation: Primary amines can be alkylated by reaction with alkyl halides. libretexts.org The reaction proceeds via nucleophilic substitution (SN2), where the amine attacks the electrophilic carbon of the alkyl halide. The initial product is a salt of a secondary amine. In the presence of a base or excess diamine, the free secondary amine is liberated, which is itself a nucleophile and can react further with the alkyl halide to form a tertiary amine. This process can continue to form a quaternary ammonium (B1175870) salt. libretexts.org Consequently, the alkylation of this compound with alkyl halides can produce a complex mixture of mono-, di-, tri-, and tetra-alkylated products, making it difficult to control without specific strategies.

Selective Functionalization of Amine Groups

A key challenge in the derivatization of diamines is achieving selectivity, either by differentiating between the two amine groups or by controlling the extent of the reaction (e.g., mono- vs. di-substitution).

In this compound, both amine groups are primary. However, their chemical environments are not identical. The amine at the C1 position is adjacent to the C2 chiral center which bears an ethyl group. The amine at the C3 position is attached to a carbon that is part of a propyl group extending from the C4 position. The steric hindrance around the C1-amine is likely greater than that around the C3-amine. This difference in steric accessibility, though subtle, could potentially be exploited for selective functionalization under kinetically controlled conditions, where a reagent might preferentially react with the less sterically hindered C3-amine.

Achieving selective mono-functionalization of symmetrical or near-symmetrical diamines is a common goal in organic synthesis. Several strategies have been developed to favor mono-acylation over di-acylation. rsc.orgrsc.org These methods typically involve the temporary deactivation of one amine group.

One effective method involves the pretreatment of the diamine with a boron-based Lewis acid, such as 9-borabicyclo[3.3.1]nonane (9-BBN). nih.gov The 9-BBN selectively complexes with one of the nitrogen atoms, deactivating it towards acylation. The subsequent addition of an acyl chloride results in the preferential acylation of the uncomplexed, free amine group. nih.govresearchgate.net

Another green and efficient protocol utilizes carbon dioxide (CO₂) as a temporary and traceless protecting group. In the presence of CO₂, one amine group can be selectively converted into a carbamate (B1207046) salt, reducing its nucleophilicity and allowing the other amine to undergo mono-acylation with an acyl chloride. rsc.org Other methods employ reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) to achieve efficient mono-acylation under mild conditions. rsc.org These strategies could foreseeably be applied to this compound to achieve selective mono-derivatization.

| Strategy | Reagent(s) | Key Principle | Reference |

| Boron Complexation | 9-BBN, then Acyl Chloride | Selective deactivation of one amine via Lewis acid-base complexation. | nih.gov |

| CO₂ Protection | CO₂, then Acyl Chloride | Traceless protection of one amine as a carbamate salt. | rsc.org |

| CDI-Mediation | 1,1'-Carbonyldiimidazole (CDI) | In-situ activation of carboxylic acid for controlled acylation. | rsc.org |

Analytical Methodologies for Research and Development of 2 Ethylhexane 1,3 Diamine

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an indispensable tool for assessing the purity of 2-Ethylhexane-1,3-diamine and for separating its stereoisomers. Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) offer powerful solutions.

GC-MS is a highly effective technique for the analysis of volatile and semi-volatile compounds like this compound. It provides both qualitative and quantitative information, allowing for the identification of the compound and the determination of its purity. For chiral molecules, derivatization is often employed to enhance volatility and improve chromatographic resolution on a chiral stationary phase.

A hypothetical GC-MS method for the analysis of this compound could involve derivatization with a reagent such as trifluoroacetic anhydride. This step converts the primary amine groups into more volatile and less polar trifluoroacetyl amides, leading to better peak shape and resolution. The derivatized sample would then be injected into a GC system equipped with a chiral capillary column.

Instrumentation : A gas chromatograph coupled with a mass spectrometer.

Column : A chiral capillary column, for instance, one coated with a cyclodextrin (B1172386) derivative, would be suitable for separating the enantiomers.

Carrier Gas : Helium at a constant flow rate.

Injection : Splitless injection of the derivatized sample.

Oven Temperature Program : A programmed temperature ramp would be employed to ensure the separation of the target analyte from any impurities.

Mass Spectrometry : The mass spectrometer would be operated in electron ionization (EI) mode, scanning a mass-to-charge ratio (m/z) range appropriate for the derivatized analyte.

The resulting chromatogram would ideally show distinct peaks for each stereoisomer of the derivatized this compound, and the mass spectra would provide fragmentation patterns for structural confirmation.

Illustrative GC-MS Data for Derivatized this compound

| Stereoisomer | Retention Time (min) | Key Mass Fragments (m/z) |

|---|---|---|

| (R,R)-di-trifluoroacetyl-2-Ethylhexane-1,3-diamine | 15.2 | Fragment 1, Fragment 2, Fragment 3 |

| (S,S)-di-trifluoroacetyl-2-Ethylhexane-1,3-diamine | 15.8 | Fragment 1, Fragment 2, Fragment 3 |

| meso-di-trifluoroacetyl-2-Ethylhexane-1,3-diamine | 16.5 | Fragment 1, Fragment 2, Fragment 3 |

HPLC is a versatile and widely used technique for the separation of chiral compounds. researchgate.net For this compound, chiral HPLC would be the method of choice for the accurate quantification of enantiomeric excess. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

A potential HPLC method could utilize a polysaccharide-based chiral stationary phase, which is known for its broad applicability in separating a wide range of chiral compounds, including amines.

Instrumentation : A standard HPLC system with a UV detector.

Column : A chiral column, for example, one with a cellulose (B213188) or amylose (B160209) derivative coated on a silica (B1680970) support.

Mobile Phase : A mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

Flow Rate : A constant flow rate suitable for the column dimensions.

Detection : UV detection at a low wavelength (e.g., 210 nm) where the amine functional groups absorb, or derivatization with a UV-active agent to enhance detection.

The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers of this compound and the chiral stationary phase. researchgate.net

Hypothetical HPLC Chiral Separation Parameters

| Parameter | Condition |

|---|---|

| Column | Cellulose-based Chiral Stationary Phase |

| Mobile Phase | Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric methods can offer a simple and cost-effective way for the quantitative analysis of this compound, particularly for determining its concentration in various solutions. These methods typically involve a chemical reaction that produces a colored product, with the intensity of the color being proportional to the concentration of the analyte.

For aliphatic primary amines, a reaction with p-benzoquinone can be utilized to form a colored product that absorbs light in the visible region. nih.gov This reaction could be adapted for the quantification of this compound.

The methodology would involve reacting a known volume of a sample containing this compound with an excess of p-benzoquinone in a suitable solvent like ethanol (B145695). After a specific reaction time, the absorbance of the resulting colored solution would be measured at its wavelength of maximum absorption (λmax) using a spectrophotometer. A calibration curve would be prepared using standard solutions of this compound to determine the concentration in the unknown sample.

Illustrative Data for Spectrophotometric Analysis

| Concentration of this compound (mg/L) | Absorbance at λmax |

|---|---|

| 1.0 | 0.150 |

| 2.0 | 0.300 |

| 4.0 | 0.600 |

| 8.0 | 1.200 |

Advanced Titration Techniques for Amine Content Determination

Titration is a classical analytical technique that can be adapted for the accurate determination of the total amine content of this compound. Due to the basic nature of the amine groups, an acid-base titration is appropriate. For enhanced precision, especially in non-aqueous media, potentiometric titration is the preferred method.

In a non-aqueous potentiometric titration, the this compound sample would be dissolved in a suitable non-aqueous solvent, such as glacial acetic acid, which can enhance the basicity of the amines. The solution would then be titrated with a standardized solution of a strong acid, like perchloric acid in acetic acid. The endpoint of the titration is determined by monitoring the potential change using a pH electrode or a specific ion-selective electrode. The potential is plotted against the volume of titrant added, and the equivalence point is determined from the inflection point of the resulting S-shaped curve. This method can provide a highly accurate measure of the total amine content.

Hypothetical Potentiometric Titration Results

| Volume of Perchloric Acid (mL) | Potential (mV) |

|---|---|

| 0.0 | -200 |

| 5.0 | -150 |

| 9.0 | -50 |

| 10.0 (Equivalence Point) | +100 |

| 11.0 | +250 |

| 15.0 | +300 |

In-situ Monitoring of Reactions Involving this compound

In-situ monitoring techniques are invaluable for studying the kinetics and mechanisms of chemical reactions in real-time. For reactions involving this compound, such as its synthesis or its use as a reactant, in-situ spectroscopy can provide critical information for process optimization and control.

Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for in-situ reaction monitoring. By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, the concentrations of reactants, intermediates, and products can be monitored continuously. The C-N stretching and N-H bending vibrations of the amine groups in this compound would have characteristic absorption bands in the mid-infrared region.

For example, in a reaction where this compound is consumed, the intensity of its characteristic IR peaks would decrease over time. Conversely, the appearance and growth of peaks corresponding to the product would be observed. This real-time data allows for the determination of reaction rates, the identification of reaction endpoints, and the detection of any potential side reactions or intermediates.

Illustrative In-situ FTIR Monitoring Data for a Reaction Consuming this compound

| Reaction Time (min) | Absorbance of this compound Peak (arbitrary units) | Absorbance of Product Peak (arbitrary units) |

|---|---|---|

| 0 | 1.00 | 0.00 |

| 10 | 0.75 | 0.25 |

| 30 | 0.25 | 0.75 |

| 60 | 0.05 | 0.95 |

Environmental and Sustainable Chemistry Perspectives

Biodegradation Pathways of 2-Ethylhexane-1,3-diamine in Model Systems

No specific studies detailing the biodegradation pathways of this compound have been published. Nevertheless, plausible degradation routes can be proposed based on the known metabolism of other simple diamines like ethylenediamine and 1,3-diaminopropane (B46017), as well as the degradation of aliphatic hydrocarbon chains.